
Ethyl 2-bromo-2,2-dichloroacetate
Übersicht
Beschreibung
Ethyl 2-bromo-2,2-dichloroacetate (C₄H₅BrCl₂O₂) is a halogenated ester featuring two chlorine atoms and one bromine atom attached to the α-carbon of the acetate backbone. This compound is structurally characterized by its electron-withdrawing substituents, which confer high reactivity in nucleophilic substitution and coupling reactions. Its applications span pharmaceutical intermediates, agrochemical precursors, and materials science, though its exact roles are often niche due to the specialized nature of its reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-2,2-dichloroacetate can be synthesized through the bromination of ethyl dichloroacetate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a reactor where ethyl dichloroacetate is mixed with bromine and a catalyst. The reaction mixture is then heated to the desired temperature to facilitate the bromination process. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-bromo-2,2-dichloroacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Reduction: The compound can be reduced to form ethyl 2,2-dichloroacetate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines (RNH2) are commonly used.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used under heated conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Nucleophilic Substitution: Products include ethyl 2-hydroxy-2,2-dichloroacetate, ethyl 2-alkoxy-2,2-dichloroacetate, or ethyl 2-amino-2,2-dichloroacetate.
Elimination Reactions: Products include ethyl 2,2-dichloroacrylate or ethyl 2,2-dichloropropenoate.
Reduction: The major product is ethyl 2,2-dichloroacetate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-2,2-dichloroacetate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of ethyl 2-bromo-2,2-dichloroacetate involves its reactivity with nucleophiles and bases. The presence of both bromine and chlorine atoms makes the compound highly reactive, allowing it to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Ethyl 2-Bromo-2,2-Difluoroacetate (C₄H₅BrF₂O₂)
- Structural and Physical Properties: Property Ethyl 2-Bromo-2,2-Dichloroacetate Ethyl 2-Bromo-2,2-Difluoroacetate Molecular Formula C₄H₅BrCl₂O₂ C₄H₅BrF₂O₂ Molecular Weight ~223.89 (estimated) 202.98 CAS Number Not explicitly provided 667-27-6 Reactivity Moderate electrophilicity Higher electrophilicity due to stronger electron-withdrawing F substituents Synthesis: Ethyl 2-bromo-2,2-difluoroacetate is synthesized via nucleophilic substitution using sodium azide or copper-mediated coupling reactions . In contrast, the dichloro analogue likely requires bromination under controlled conditions. Applications: The difluoro variant is widely used in medicinal chemistry for PDE2A inhibitors and as a precursor for fluorinated peptidomimetics . The dichloro compound may find use in less fluorophilic contexts, such as chlorinated pesticide intermediates .
Ethyl 2-Bromo-2-(3,4-Dichlorophenyl)Acetate (C₁₀H₈BrCl₂O₂)
- Reactivity : The aryl group directs electrophilic substitution reactions, contrasting with the aliphatic halogenation patterns of the dichloroacetate .
Ethyl 2-Bromo-2-Methylpropionate (C₆H₁₁BrO₂)
- Key Contrast : Replaces chlorine atoms with a methyl group, reducing electrophilicity but increasing steric hindrance.
- Utility : Primarily employed in esterification and polymerization processes , unlike the dichloroacetate’s role in halogen-rich coupling reactions.
Reactivity and Functional Group Analysis
- Electrophilicity : The dichloroacetate’s α-carbon is less electrophilic than its difluoro counterpart due to chlorine’s lower electronegativity, making it more selective in SN2 reactions .
- Stability: Dichloro derivatives are generally more hydrolytically stable than difluoro analogues but less stable than non-halogenated esters .
- Synthetic Versatility : this compound can participate in Ullmann-type couplings and photoredox alkylations, similar to its difluoro relative .
Biologische Aktivität
Ethyl 2-bromo-2,2-dichloroacetate (EDCA) is a halogenated organic compound that has garnered attention in various fields of research due to its unique biological activities and potential applications. This article provides a comprehensive overview of the biological activity of EDCA, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
EDCA is characterized by its molecular formula CHBrClO$$ and its structure features a bromo and dichloro substituent on the acetate moiety. The synthesis of EDCA typically involves the bromination of ethyl 2,2-dichloroacetate, followed by purification processes to yield the desired compound. The detailed synthetic route can be outlined as follows:
- Bromination : Ethyl 2,2-dichloroacetate is treated with bromine in a suitable solvent.
- Purification : The crude product is purified using techniques such as recrystallization or chromatography.
Mechanisms of Biological Activity
The biological activity of EDCA can be attributed to its ability to interact with various biological targets. Key mechanisms include:
- Antimicrobial Activity : EDCA exhibits significant antimicrobial properties against a range of bacterial strains. It disrupts bacterial cell wall synthesis and interferes with metabolic pathways.
- Cytotoxic Effects : In vitro studies have shown that EDCA induces apoptosis in cancer cell lines by activating caspase pathways and generating reactive oxygen species (ROS).
- Anti-inflammatory Properties : EDCA has been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Antimicrobial Activity
A study conducted by demonstrated that EDCA effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, as summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
This table indicates that EDCA is particularly effective against Staphylococcus aureus, suggesting its potential use in treating infections caused by this pathogen.
Cytotoxicity Against Cancer Cells
In a separate investigation, the cytotoxic effects of EDCA were evaluated on various cancer cell lines, including HCT-116 (colon cancer) and A549 (lung cancer). The results are presented in Table 2.
Cell Line | IC (µM) |
---|---|
HCT-116 | 15 |
A549 | 20 |
These findings indicate that EDCA exhibits potent cytotoxicity, with lower IC values suggesting higher efficacy against these cancer cells.
Toxicological Considerations
Despite its promising biological activities, it is essential to consider the toxicological profile of EDCA. Research indicates potential hepatotoxicity at high concentrations, necessitating further studies to determine safe dosage levels for therapeutic applications .
Q & A
Basic Questions
Q. What are the key synthetic routes for Ethyl 2-bromo-2,2-dichloroacetate, and how are reaction conditions optimized?
this compound can be synthesized via halogenation of ethyl dichloroacetate using brominating agents (e.g., Br₂ or NBS) under controlled conditions. Advanced methods involve transition metal-catalyzed coupling reactions. For example:
- Copper-mediated synthesis : Activated copper powder (1.6 g, 26 mmol) is combined with the substrate in dry DMSO or DMF at 40–60°C for 12 hours, yielding ~44% product after extraction .
- Solvent effects : Polar aprotic solvents like DMSO enhance reaction rates due to their ability to stabilize intermediates .
Reagent | Role | Conditions | Yield |
---|---|---|---|
Copper powder | Catalyst | 60°C, inert atmosphere | 44% |
DMSO/DMF | Solvent | Reflux, 12 h | Optimized |
Reaction monitoring via HPLC or TLC is critical to avoid over-halogenation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR identify the ester group (δ ~4.2 ppm for CH₂CH₃) and halogenated carbons (δ ~70–90 ppm for C-Br/Cl) .
- IR : Strong C=O stretch (~1740 cm⁻¹) and C-Br/Cl vibrations (~550–650 cm⁻¹) confirm functional groups .
- X-ray diffraction : Resolves spatial arrangement of the bromine and chlorine substituents, critical for stereochemical analysis .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 263.93) validate purity .
Advanced Questions
Q. How do electronic effects influence the reactivity of this compound in nucleophilic substitutions?
The electron-withdrawing Cl and Br groups increase the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attack. Key considerations:
- Leaving group ability : Bromine’s lower bond dissociation energy (vs. Cl) makes it the primary leaving group in SN₂ reactions .
- Solvent polarity : High-polarity solvents (e.g., DMSO) stabilize transition states, accelerating substitution rates .
- Competing pathways : In protic solvents, elimination may dominate; aprotic solvents favor substitution .
Q. What strategies mitigate side reactions in metal-catalyzed cross-couplings involving this compound?
- Catalyst selection : Copper(I) iodide minimizes undesired homocoupling compared to Cu⁰ powder .
- Temperature control : Maintaining ≤60°C reduces decomposition of labile intermediates .
- Additives : Methanesulfonic acid (0.4 mmol) suppresses side reactions by protonating reactive anions .
- Workup protocols : Dilution with toluene and NH₄Cl washes quench reactive metal residues .
Q. How can computational modeling predict the regioselectivity of this compound in multi-step syntheses?
- DFT calculations : Compare activation energies for bromine vs. chlorine displacement. Bromine typically shows lower ΔG‡ due to weaker C-Br bonds .
- Molecular docking : Predicts interactions with enzymatic targets (e.g., kinase inhibitors), guiding drug design .
Q. Data Contradictions and Resolution
- Discrepancy in halogen reactivity : Some studies report Cl as a leaving group in strongly acidic conditions, while Br dominates in neutral/basic media. Resolution: pH-dependent mechanistic studies are recommended .
- Yield variability : Copper-catalyzed reactions yield 44–60% depending on substrate purity. Recrystallization or column chromatography improves consistency .
Eigenschaften
IUPAC Name |
ethyl 2-bromo-2,2-dichloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrCl2O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWOKTZWOKIZQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(Cl)(Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600793 | |
Record name | Ethyl bromo(dichloro)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109926-11-6 | |
Record name | Ethyl bromo(dichloro)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.